molecular formula C12H13N3O B7501846 1-benzyl-N-methylpyrazole-4-carboxamide

1-benzyl-N-methylpyrazole-4-carboxamide

Cat. No.: B7501846
M. Wt: 215.25 g/mol
InChI Key: WQOYWWSNVKDDIV-UHFFFAOYSA-N
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Description

1-Benzyl-N-methylpyrazole-4-carboxamide is a pyrazole-derived compound featuring a benzyl group at the pyrazole ring’s 1-position and an N-methyl carboxamide moiety at the 4-position. Pyrazole carboxamides are widely explored in medicinal chemistry due to their ability to modulate biological targets, such as kinases and receptors, through hydrogen bonding and hydrophobic interactions . Its structural simplicity and modular substitution patterns make it a scaffold for optimizing pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

1-benzyl-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-12(16)11-7-14-15(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOYWWSNVKDDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-benzyl-N-methylpyrazole-4-carboxamide and related pyrazole derivatives:

Compound Name Substituents on Pyrazole Functional Group Molecular Weight Key Features Reference
This compound 1-benzyl, 4-carboxamide (N-methyl) Carboxamide ~215 (calculated) Benzyl enhances lipophilicity; amide aids H-bonding
N-Benzyl-4-chloro-1-methylpyrazole-5-carboxamide 1-methyl, 4-chloro, 5-carboxamide Carboxamide 249.70 Chlorine increases electronegativity; alters reactivity
Ethyl 1-(4-methoxybenzyl)pyrazole-4-carboxylate 1-(4-methoxybenzyl), 4-carboxylate Ester N/A Ester group improves lipophilicity; less polar than amides
1-Ethyl-3-methyl-N-[4-(benzothiazolyl)phenyl]pyrazole-4-carboxamide 1-ethyl, 3-methyl, 4-carboxamide Carboxamide 376.48 Benzothiazole moiety enhances π-π stacking; bulky substituents
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydropyrazole-1-carboximidamide 4,5-dihydro, 3-phenyl, 5-(4-methoxyphenyl) Carboximidamide N/A Imidamide group increases basicity; dihydropyrazole adds rigidity

Structural and Functional Insights:

  • Carboxamide vs.
  • Substituent Effects: The chloro substituent in N-benzyl-4-chloro-1-methylpyrazole-5-carboxamide () introduces steric and electronic effects, which may enhance halogen bonding in protein interactions .
  • Ring Modifications : Dihydropyrazole derivatives () adopt a partially saturated conformation, reducing aromaticity but increasing conformational flexibility for target accommodation . The benzothiazole-containing compound () leverages extended aromatic systems for enhanced target affinity .
  • Synthetic Routes : highlights the use of photoredox catalysis for pyrazole functionalization, a method adaptable to diverse substituents, while ’s chloro-substituted compound likely involves halogenation or coupling reactions .

Q & A

Basic: What are the common synthetic routes for 1-benzyl-N-methylpyrazole-4-carboxamide, and how are intermediates characterized?

Answer:
Synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate with hydrazines) followed by functionalization steps like alkylation or amidation. Key steps include:

  • Cyclocondensation: Reacting ketones with hydrazines to form the pyrazole core .
  • Amination: Introducing the benzyl and methyl groups via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .
  • Purification: Flash column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
    Characterization:
  • NMR spectroscopy (1H/13C) confirms regiochemistry and substituent placement .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
  • TLC monitors reaction progress .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR: Identifies proton environments (e.g., benzyl CH2, pyrazole protons) and carbon backbone .
  • High-resolution MS (HRMS): Confirms exact mass (e.g., [M+H]+ ion) and rules out impurities .
  • Infrared (IR) spectroscopy: Detects functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DCE/HFIP mixtures) enhance reaction rates and selectivity .
  • Catalyst use: Transition-metal catalysts (e.g., Ru complexes) improve cross-coupling efficiency .
  • Temperature control: Lower temperatures (0–25°C) minimize side reactions during sensitive steps like amidation .
  • Workup protocols: Sequential extraction (e.g., ethyl acetate/water) removes unreacted reagents .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Purity validation: Use HPLC (>95% purity) to exclude batch variability .
  • Structural analogs: Compare activity of derivatives (e.g., fluorinated benzyl groups) to identify critical substituents .
  • Assay standardization: Replicate assays under consistent conditions (e.g., pH, cell lines) to isolate variables .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Substituent variation: Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or methyl groups to assess impact on target binding .
  • Enzyme assays: Test inhibition of kinases or receptors (e.g., IC50 determination) to correlate structural changes with potency .
  • Computational docking: Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .

Advanced: How can stability and solubility challenges be addressed for in vivo studies?

Answer:

  • Stability studies: Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Solubility enhancement: Test co-solvents (e.g., PEG-400) or formulate as nanoparticles using solvent evaporation .
  • Salt formation: Explore hydrochloride or mesylate salts to improve aqueous solubility .

Advanced: What methodologies are effective for resolving discrepancies in NMR or MS data across studies?

Answer:

  • Deuterated solvent standardization: Use consistent solvents (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift variability .
  • Cross-validation: Combine NMR with 2D techniques (COSY, HSQC) and MS/MS fragmentation for unambiguous assignment .
  • Collaborative verification: Share raw data with third-party labs to confirm reproducibility .

Advanced: How does stereochemistry influence the biological activity of derivatives?

Answer:

  • Chiral chromatography: Separate enantiomers using columns like Chiralpak IA/IB to test individual stereoisomers .
  • Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) to synthesize enantiopure derivatives .
  • Pharmacodynamic profiling: Compare in vitro activity (e.g., EC50) and pharmacokinetics (e.g., half-life) of enantiomers .

Advanced: What in silico tools are recommended for predicting target interactions?

Answer:

  • Molecular docking: Use Schrödinger Suite or MOE to predict binding poses with targets (e.g., kinases, GPCRs) .
  • MD simulations: Run GROMACS simulations to assess binding stability over time (≥100 ns trajectories) .
  • ADMET prediction: Tools like SwissADME forecast absorption and toxicity profiles early in development .

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